molecular formula C23H25FN2O2 B5485285 (2-fluoro-6-methoxyphenyl)-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone

(2-fluoro-6-methoxyphenyl)-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone

Cat. No.: B5485285
M. Wt: 380.5 g/mol
InChI Key: HRTCVLVIYXYUGH-MTNREXPMSA-N
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Description

The compound (2-fluoro-6-methoxyphenyl)-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone is a complex organic molecule that features a unique combination of functional groups

Properties

IUPAC Name

(2-fluoro-6-methoxyphenyl)-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O2/c1-28-19-9-5-8-18(24)20(19)23(27)26-14-17(15-6-3-2-4-7-15)22-21(26)16-10-12-25(22)13-11-16/h2-9,16-17,21-22H,10-14H2,1H3/t17-,21+,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTCVLVIYXYUGH-MTNREXPMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)C(=O)N2CC(C3C2C4CCN3CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC=C1)F)C(=O)N2C[C@H]([C@@H]3[C@H]2C4CCN3CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-fluoro-6-methoxyphenyl)-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Diazatricycloundecane Core: This can be achieved through a series of cyclization reactions involving amines and aldehydes under controlled conditions.

    Introduction of the Fluoro and Methoxy Groups: These groups can be introduced via electrophilic aromatic substitution reactions using appropriate fluorinating and methoxylating agents.

    Final Coupling Step: The final step involves coupling the diazatricycloundecane core with the substituted phenyl group using a suitable coupling reagent under mild conditions.

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized for yield and cost-effectiveness. This often involves:

    Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Advanced purification techniques such as chromatography and crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(2-fluoro-6-methoxyphenyl)-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophiles like amines or thiols.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

(2-fluoro-6-methoxyphenyl)-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2-fluoro-6-methoxyphenyl)-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

(2-fluoro-6-methoxyphenyl)-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone: can be compared with similar compounds such as:

  • (2-chloro-6-methoxyphenyl)-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone
  • (2-fluoro-6-ethoxyphenyl)-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of This compound

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